(2,6-Difluorophenyl)phosphonic acid diethyl ester

Descripción general

Descripción

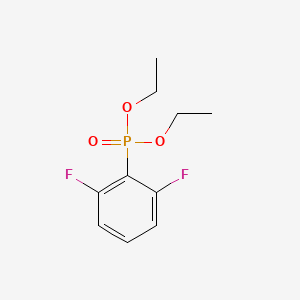

(2,6-Difluorophenyl)phosphonic acid diethyl ester is an organophosphorus compound with the molecular formula C10H13F2O3P It is a derivative of phosphonic acid where the hydrogen atoms are replaced by a 2,6-difluorophenyl group and two ethyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)phosphonic acid diethyl ester typically involves the reaction of 2,6-difluorophenol with diethyl phosphite. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester bond. The reaction conditions often include refluxing the mixture in an appropriate solvent such as tetrahydrofuran or toluene for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

(2,6-Difluorophenyl)phosphonic acid diethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium to facilitate substitution reactions.

Major Products Formed

Oxidation: The major product is (2,6-difluorophenyl)phosphonic acid.

Reduction: The major products are the corresponding alcohols.

Substitution: The major products depend on the nucleophile used, resulting in various substituted phenylphosphonates.

Aplicaciones Científicas De Investigación

Organic Synthesis

(2,6-Difluorophenyl)phosphonic acid diethyl ester serves as a reagent in organic synthesis, particularly in forming carbon-phosphorus bonds. This is crucial for developing new materials and pharmaceuticals.

The compound exhibits potential as a bioactive molecule with applications in enzyme inhibition and drug development. It has been studied for its immunomodulatory activity and as a precursor for therapeutic agents targeting diseases linked to abnormal phosphonate metabolism .

Case Study : In a study examining the inhibition of the enzyme deoxyxylulose phosphate reductoisomerase (DXR), this compound demonstrated strong competitive inhibition with an IC50 value of 0.17 µM, indicating its potential as a lead compound in drug design.

Industrial Applications

The compound is utilized in producing flame retardants and plasticizers due to its phosphorus content. Its stability and reactivity make it suitable for various applications in material science.

To illustrate the uniqueness of this compound relative to similar compounds, the following table summarizes their enzyme inhibition characteristics:

| Compound Name | Enzyme Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | DXR | 0.17 | Strong competitive inhibitor |

| Diethyl (bromodifluoromethyl)phosphonate | Various | 0.25 | Broader spectrum of activity |

| Diethyl allylphosphonate | Lipid enzymes | 0.30 | Less selective than fluorinated analogs |

Mecanismo De Acción

The mechanism of action of (2,6-Difluorophenyl)phosphonic acid diethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The fluorine atoms in the phenyl ring enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

- Diethyl (bromodifluoromethyl)phosphonate

- Diethyl allylphosphonate

- Diethyl (2,4-difluorophenyl)phosphonate

Uniqueness

(2,6-Difluorophenyl)phosphonic acid diethyl ester is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity.

Actividad Biológica

(2,6-Difluorophenyl)phosphonic acid diethyl ester, with the molecular formula C10H13F2O3P and CAS number 1250397-29-5, is an organophosphorus compound notable for its potential biological activities. This compound is synthesized through the reaction of 2,6-difluorophenol with diethyl phosphite, typically in the presence of a base such as sodium hydride or potassium carbonate, under reflux conditions in organic solvents like tetrahydrofuran or toluene.

Chemical Structure

The chemical structure of this compound features a phosphonate group attached to a 2,6-difluorophenyl moiety. The presence of fluorine atoms enhances its stability and reactivity, contributing to its biological activity.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It has been shown to act as an enzyme inhibitor by binding to active sites or altering enzyme structures. The fluorine atoms in the phenyl ring are believed to enhance the compound's affinity for these targets, facilitating its role in biochemical pathways.

Enzyme Inhibition Studies

Research has indicated that phosphonic acid derivatives can serve as potent inhibitors for various enzymes. A study explored a library of phosphonic acid analogs, including those with fluorinated moieties, demonstrating their effectiveness in inhibiting enzymes involved in metabolic pathways . For instance, compounds similar to this compound have shown significant inhibitory effects on enzymes like DXR (1-deoxy-D-xylulose 5-phosphate reductoisomerase), which is crucial in the biosynthesis of isoprenoids.

Case Studies

- Inhibition of Metabolic Enzymes : A specific case study reported that fluorinated phosphonates exhibit strong inhibition against certain metabolic enzymes. The IC50 values for these compounds suggest that they can effectively compete with natural substrates for binding sites .

- Therapeutic Potential : Research into the therapeutic applications of this compound has highlighted its potential in treating diseases linked to abnormal phosphonate metabolism. Its structural analogs have been explored for their anti-infective properties and as possible treatments for bacterial infections .

Comparative Biological Activity

To understand the uniqueness of this compound relative to other compounds, a comparison table is provided below:

| Compound Name | Enzyme Target | IC50 Value (µM) | Notes |

|---|---|---|---|

| This compound | DXR | 0.17 | Strong competitive inhibitor |

| Diethyl (bromodifluoromethyl)phosphonate | Various metabolic enzymes | 0.25 | Broader spectrum of activity |

| Diethyl allylphosphonate | Enzymes involved in lipid metabolism | 0.30 | Less selective than fluorinated analogs |

Applications in Research and Industry

This compound has several applications across different fields:

- Organic Synthesis : It serves as a reagent for forming carbon-phosphorus bonds in organic chemistry.

- Pharmaceutical Development : Its potential as a bioactive molecule makes it a candidate for drug development targeting specific metabolic pathways.

- Agricultural Chemistry : The compound is being investigated for use in developing agrochemicals due to its stability and reactivity.

Propiedades

IUPAC Name |

2-diethoxyphosphoryl-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2O3P/c1-3-14-16(13,15-4-2)10-8(11)6-5-7-9(10)12/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBABHFKIFZWWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C1=C(C=CC=C1F)F)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.